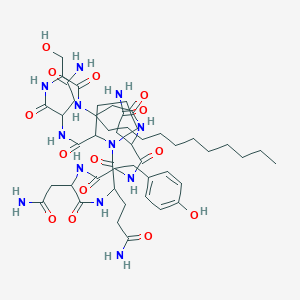
Iturin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iturin D is a cyclic lipopeptide produced by Bacillus subtilis that has been found to have antimicrobial properties. Iturin D has been shown to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications.
Mecanismo De Acción
Iturin D exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Iturin D has been shown to have a range of biochemical and physiological effects on microorganisms. It has been found to:
1. Disrupt the cell membrane of microorganisms.
2. Inhibit the growth of bacteria and fungi.
3. Induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iturin D has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It has a broad spectrum of activity against microorganisms.
2. It is relatively stable and can be stored for long periods.
3. It is easy to purify and has a high yield.
Some of the limitations include:
1. It can be expensive to produce.
2. It may have limited solubility in certain solvents.
3. It may have limited stability in certain conditions.
Direcciones Futuras
There are several future directions for research on Iturin D. Some of the areas that could be explored include:
1. Developing new methods for the production of Iturin D that are more cost-effective and environmentally friendly.
2. Investigating the potential use of Iturin D in the treatment of antibiotic-resistant infections.
3. Studying the mechanism of action of Iturin D in more detail to gain a better understanding of how it exerts its antimicrobial activity.
4. Exploring the potential use of Iturin D in other scientific research applications, such as in the development of new biosensors or in the production of biofuels.
Conclusion
Iturin D is a promising cyclic lipopeptide that has been extensively studied for its antimicrobial properties. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications. While there are still limitations to its use, ongoing research is exploring new ways to produce and use Iturin D in a variety of fields.
Métodos De Síntesis
Iturin D is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into a peptide chain, which is then modified by the addition of fatty acids to form a lipopeptide. The final product is a cyclic lipopeptide that consists of a peptide ring and a lipid tail.
Aplicaciones Científicas De Investigación
Iturin D has been extensively studied for its antimicrobial properties and has been shown to have activity against a wide range of microorganisms. It has been used in various scientific research applications, including:
1. Agriculture: Iturin D has been shown to have potential as a biocontrol agent for use in agriculture. It has been found to be effective against plant pathogens and can be used to protect crops from diseases.
2. Biotechnology: Iturin D has been used in biotechnology applications, such as the production of biosurfactants and the synthesis of nanoparticles.
3. Medical research: Iturin D has been studied for its potential use in medical research. It has been found to have activity against various human pathogens, including antibiotic-resistant strains of bacteria.
Propiedades
Número CAS |
108956-22-5 |
|---|---|
Nombre del producto |
Iturin D |
Fórmula molecular |
C48H74N12O14 |
Peso molecular |
1043.2 g/mol |
Nombre IUPAC |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
Clave InChI |
HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
SMILES canónico |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Otros números CAS |
108956-22-5 |
Sinónimos |
iturin D iturin-D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



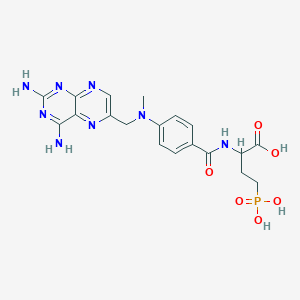
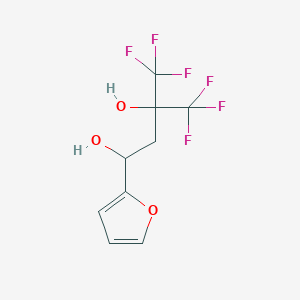
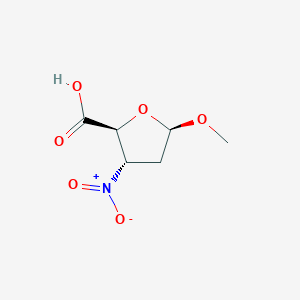
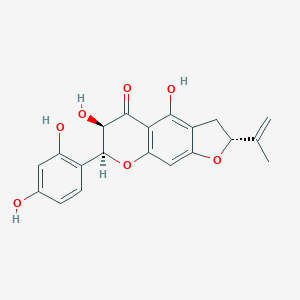
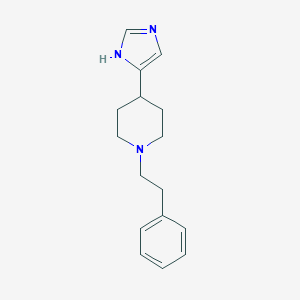
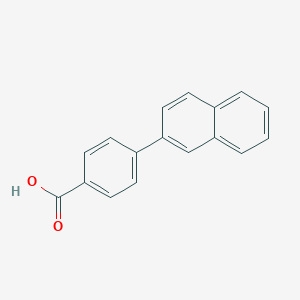
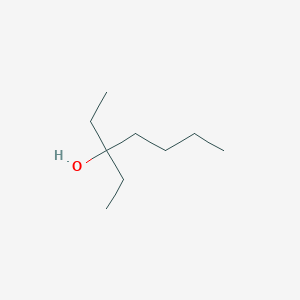
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
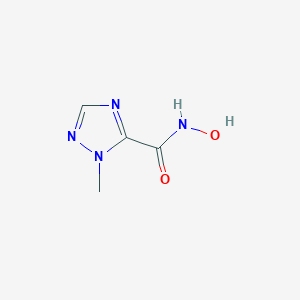
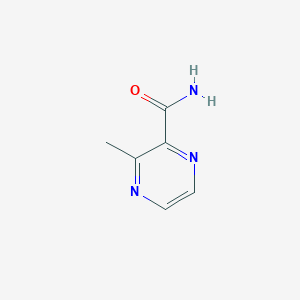
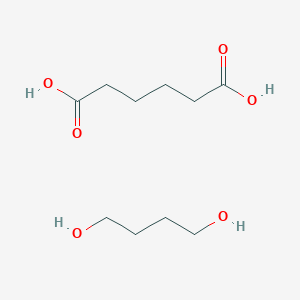
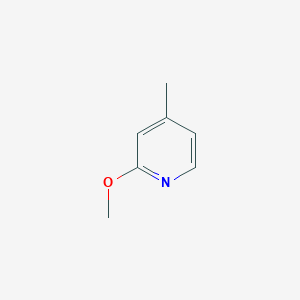

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)